ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate
Overview
Description
Ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate is a synthetic compound that features a pyrazole ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate typically involves the condensation of ethyl acetoacetate with 4-fluorophenylhydrazine to form the pyrazole ringCommon reagents used in these reactions include pyridine and thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the oxobutanoate group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
- Ethyl (4-fluorobenzoyl)acetate
- 1-Ethynyl-4-fluorobenzene
Uniqueness
Ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the oxobutanoate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-2-22-15(21)8-7-14(20)17-13-9-12(18-19-13)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPNBOILVXPGLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NNC(=C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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